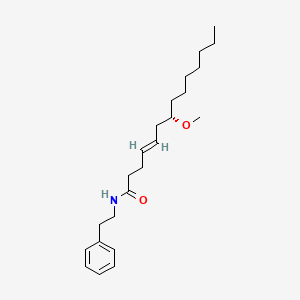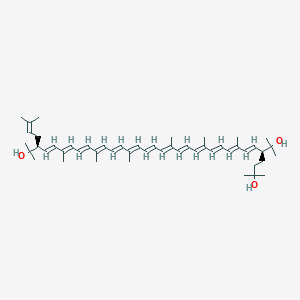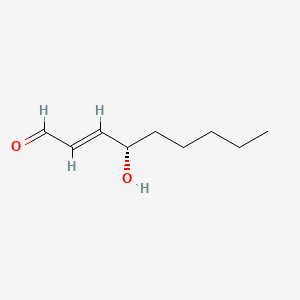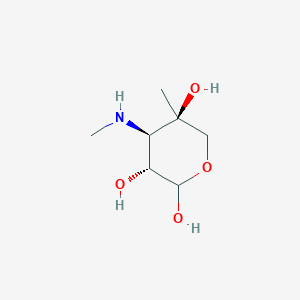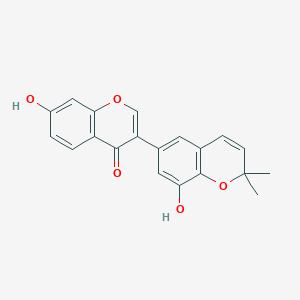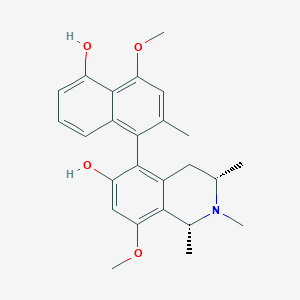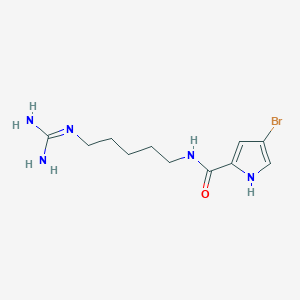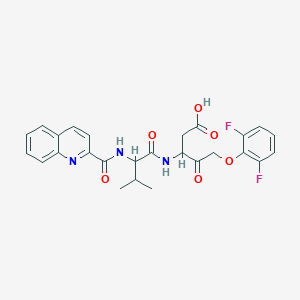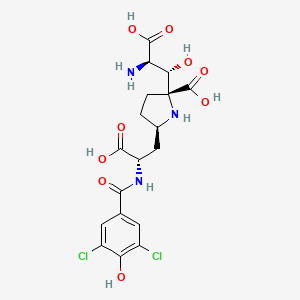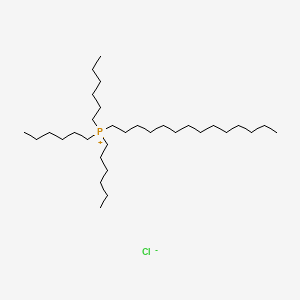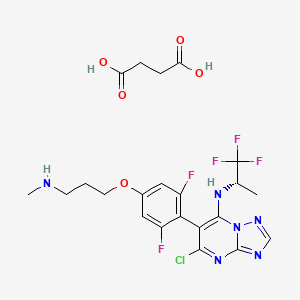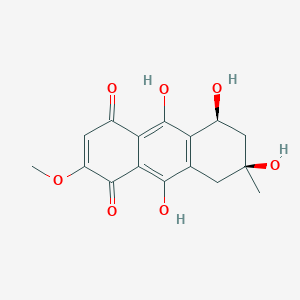
Austrocortirubin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Austrocortirubin is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the palladium(II)-catalyzed oxycarbonylation of unsaturated polyols, which allows for the formation of the anthracene core with high stereoselectivity . The reaction conditions often include the use of palladium catalysts, appropriate ligands, and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Austrocortirubin undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield dihydro derivatives with altered electronic properties.
Scientific Research Applications
Chemistry
In chemistry, Austrocortirubin is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antioxidant and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, research is focused on the compound’s potential as a therapeutic agent. Studies have shown that it may have cytotoxic effects against certain cancer cell lines, making it a promising candidate for further investigation in cancer treatment.
Industry
In industry, this compound is used in the development of new materials with specific electronic and optical properties. Its unique structure allows for the design of materials with tailored functionalities for use in electronics, photonics, and other advanced technologies.
Mechanism of Action
The mechanism of action of Austrocortirubin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(5S,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane: This compound shares a similar stereochemistry but has a different core structure and functional groups.
(5S,7S,10R,11S)-cucumene: A sesquiterpene with a linear triquinane scaffold, which differs in its carbon skeleton and functional groups.
Uniqueness
What sets Austrocortirubin apart is its combination of multiple hydroxyl groups, a methoxy group, and a methyl group on an anthracene core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16O7 |
|---|---|
Molecular Weight |
320.29 g/mol |
IUPAC Name |
(5S,7S)-5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H16O7/c1-16(22)4-6-10(8(18)5-16)15(21)11-7(17)3-9(23-2)14(20)12(11)13(6)19/h3,8,18-19,21-22H,4-5H2,1-2H3/t8-,16-/m0/s1 |
InChI Key |
WWTHHBSODPGTAK-PWJLMRLQSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O |
Canonical SMILES |
CC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O |
Synonyms |
(1S,3S)-austrocortirubin austrocortirubin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


